Azetidin-3-yl 2-chloroacetate
Overview
Description
Azetidin-3-yl 2-chloroacetate is an important compound in the field of organic chemistry. It is known for its unique structure, which includes a four-membered azetidine ring. This compound has a molecular formula of C5H8ClNO2 and a molecular weight of 149.57 g/mol. The presence of the azetidine ring imparts significant ring strain, making it a highly reactive molecule .
Preparation Methods
The synthesis of Azetidin-3-yl 2-chloroacetate typically involves the reaction of azetidine with chloroacetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
For industrial production, the process is scaled up with careful control of temperature and pressure to maximize yield and purity. The reaction mixture is often purified using techniques such as distillation or recrystallization to obtain the final product .
Chemical Reactions Analysis
Azetidin-3-yl 2-chloroacetate undergoes various types of chemical reactions due to the presence of the azetidine ring and the chloroacetate group. Some of the common reactions include:
Substitution Reactions: The chlorine atom in the chloroacetate group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The azetidine ring can undergo oxidation to form azetidinones or reduction to form azetidines.
Hydrolysis: The ester group in this compound can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide, while hydrolysis can yield a carboxylic acid .
Scientific Research Applications
Azetidin-3-yl 2-chloroacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Azetidin-3-yl 2-chloroacetate is primarily driven by the ring strain of the azetidine ring. This strain makes the molecule highly reactive, allowing it to participate in various chemical reactions. The chloroacetate group also plays a crucial role in its reactivity, enabling substitution and hydrolysis reactions .
At the molecular level, the compound can interact with various biological targets, including enzymes and receptors. These interactions can lead to changes in cellular processes, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Azetidin-3-yl 2-chloroacetate can be compared with other azetidine derivatives, such as azetidine-2-carboxylic acid and azetidine-3-carboxylic acid. While all these compounds share the azetidine ring, their reactivity and applications differ due to the presence of different functional groups .
Azetidine-2-carboxylic acid: Known for its use in peptide synthesis and as a proline analogue.
Azetidine-3-carboxylic acid: Studied for its potential biological activities and use in the synthesis of bioactive molecules.
The unique combination of the azetidine ring and the chloroacetate group in this compound makes it distinct from other azetidine derivatives, offering unique reactivity and applications .
Properties
IUPAC Name |
azetidin-3-yl 2-chloroacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO2/c6-1-5(8)9-4-2-7-3-4/h4,7H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQAQBITYJTIOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.